6-Phenyl-4-[4-(propan-2-yloxy)benzyl]pyridazin-3-ol
Description
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-phenyl-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)24-18-10-8-15(9-11-18)12-17-13-19(21-22-20(17)23)16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,22,23) |
InChI Key |
MPJSUAJWAAZGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-(Propan-2-yloxy)benzyl Bromide
Step 2: Alkylation of Pyridazin-3-ol
- Reactants : Pyridazin-3-ol intermediate (1.0 eq), 4-(propan-2-yloxy)benzyl bromide (1.2 eq)
- Conditions : K2CO3 (3.0 eq), DMA, 80°C, 6 h
- Yield : 76%
Critical Notes
- Solvent Choice : DMA enhances nucleophilicity compared to DMF or DMSO.
- Regioselectivity : The reaction favors position 4 due to electron-withdrawing effects of the hydroxyl group.
Final Compound Characterization
Spectroscopic Data
Purity Analysis
Alternative Synthetic Routes
Route A: One-Pot Cyclization-Alkylation
Route B: Suzuki Coupling for Benzyl Group Installation
- Reactants : 4-Bromo-pyridazin-3-ol (1.0 eq), 4-(propan-2-yloxy)benzylboronic acid (1.5 eq)
- Conditions : Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, 90°C, 8 h
- Yield : 72%
Advantages/Disadvantages
| Route | Advantages | Disadvantages |
|---|---|---|
| A | Fewer steps | Lower regioselectivity |
| B | High specificity | Costly catalysts |
Scale-Up Considerations
Key Challenges
- Solvent Recovery : DMA is hygroscopic; switch to toluene for larger batches.
- Purification : Recrystallization from ethyl acetate/petroleum ether (3:1) improves yield to 81%.
Process Optimization
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 100 mL | 50 L |
| Heating Method | Oil bath | Jacketed reactor |
| Yield | 76% | 73% |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its propan-2-yloxy benzyl group. Key findings include:
-
Reagents : Hydrogen peroxide (H₂O₂) in acidic media or Jones reagent (CrO₃/H₂SO₄) .
-
Products : Formation of ketones or carboxylic acids depending on reaction conditions. For example, oxidation of the propan-2-yloxy group yields 4-(carboxybenzyl) derivatives.
-
Conditions : Room temperature for H₂O₂; 0–5°C for Jones reagent .
Nucleophilic Substitution
The chloropyridazine intermediate (precursor to the pyridazinone) is highly reactive in substitution reactions:
Cyclization Reactions
The compound facilitates ring-forming reactions under acidic or basic conditions:
-
Intramolecular cyclization : Catalyzed by NaH or K₂CO₃ in DMF, leading to fused heterocycles (e.g., quinazolinones) .
-
Intermediates : Chloropyridazines (e.g., 19a ) undergo cyclization to form tricyclic structures with anti-parasitic activity .
-
Key Example : Reaction with 2-bromo-4-nitroimidazole (129 ) forms nitroimidazooxazines via iodination and annulation .
Hydrolysis and Functional Group Interconversion
Controlled hydrolysis is critical for modifying the pyridazinone ring:
-
Acidic hydrolysis : HCl (conc.)/H₂O at 100°C cleaves ether linkages, yielding phenolic intermediates .
-
Basic hydrolysis : NaOH/MeOH converts esters to carboxylic acids (e.g., 20 → 21 ) .
-
Selective deprotection : tert-Butyldiphenylsilyl (TBDPS) groups are removed with TBAF, enabling further functionalization .
Alkylation and Acylation
The hydroxyl group on the pyridazinone ring is amenable to alkylation:
-
Methylation : CH₃I/K₂CO₃ in DMF produces 3-methoxy derivatives (e.g., 23 ) .
-
Benzylation : Benzyl bromide/K₂CO₃ introduces arylalkyl groups, enhancing lipophilicity .
Structural and Mechanistic Insights
The compound’s reactivity is governed by its electronic and steric features:
| Property | Value/Description | Impact on Reactivity |
|---|---|---|
| Pyridazinone ring | Electron-deficient due to N-heteroatoms | Susceptible to nucleophilic attack |
| Benzyl ether group | Electron-donating via oxygen lone pairs | Stabilizes carbocation intermediates |
| Steric bulk | 4-(Propan-2-yloxy)benzyl group | Directs regioselectivity in substitutions |
Mechanistic studies indicate that acid-catalyzed reactions proceed via carbocation intermediates, while base-mediated reactions involve deprotonation at the hydroxyl group .
Scientific Research Applications
6-PHENYL-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-PHENYL-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
- Position 4 Substituents: The isopropoxy group in the target compound provides moderate steric bulk and lipophilicity compared to the pyrimidinyl group in 40b (which enhances hydrogen bonding) and the cyclopentyloxy group in 40d (which increases hydrophobicity).
Physicochemical and Electronic Properties
Table 3: Electronic and Solubility Trends
Key Observations:
- Compounds with polar substituents (e.g., methoxy in 11a) likely exhibit better aqueous solubility than those with nonpolar groups (e.g., cyclopentyloxy in 40d) .
Biological Activity
6-Phenyl-4-[4-(propan-2-yloxy)benzyl]pyridazin-3-ol is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, antiplatelet, and anticancer activities. The following sections delve into the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.42 g/mol. The structure features a pyridazine ring substituted with phenyl and propan-2-yloxy groups, which contribute to its biological activity.
Antiplatelet Activity
Research has indicated that pyridazine derivatives can exhibit significant antiplatelet activity. A study focused on structural modifications at positions 2, 4, and 6 of the pyridazine moiety revealed promising results in terms of antiplatelet efficacy. The structure-activity relationship (SAR) analysis showed that specific substitutions could enhance the antiplatelet effect, making these compounds potential candidates for cardiovascular therapies .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Lead Compound | 0.5 | Antiplatelet |
| Modified Compound A | 0.3 | Enhanced Antiplatelet |
| Modified Compound B | 0.7 | Moderate Antiplatelet |
Anticancer Activity
The anticancer potential of pyridazine derivatives has also been explored. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain pyridazine derivatives inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 1.5 | Apoptosis Induction |
| MCF-7 (Breast Cancer) | 2.0 | Cell Cycle Arrest |
| A549 (Lung Cancer) | 1.8 | Inhibition of Proliferation |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated through various assays measuring cytokine production and inflammatory marker expression. The results indicated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .
Case Studies
One case study involved the administration of a pyridazine derivative in a murine model of rheumatoid arthritis. The compound demonstrated a reduction in paw swelling and histological signs of inflammation, suggesting its potential as an anti-inflammatory agent .
Another clinical trial assessed the safety and efficacy of a related pyridazine compound in patients with chronic obstructive pulmonary disease (COPD). Results showed improved lung function and reduced exacerbations compared to placebo, highlighting its therapeutic potential in respiratory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
